molecular formula C13H16N2O2 B2513201 1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole CAS No. 2195940-23-7

1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole

Cat. No.: B2513201
CAS No.: 2195940-23-7
M. Wt: 232.283
InChI Key: MDSWFLWXINZIRF-UHFFFAOYSA-N
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Description

1-Methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole is a chemical compound with a complex structure that includes a benzodiazole ring substituted with a methoxy group and an oxolan-2-yl group

Scientific Research Applications

1-Methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Preparation Methods

The synthesis of 1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Oxolan-2-yl Group: The oxolan-2-yl group can be attached through etherification reactions, where the hydroxyl group of oxolan-2-ol reacts with the benzodiazole derivative in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where nucleophiles such as halides or amines replace existing substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    1-Methyl-2-[(tetrahydrofuran-2-yl)methoxy]-1H-1,3-benzodiazole: This compound has a similar structure but with a tetrahydrofuran ring instead of an oxolan ring, which may result in different chemical and biological properties.

    2-Methyl-1H-benzimidazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-methyl-2-(oxolan-2-ylmethoxy)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15-12-7-3-2-6-11(12)14-13(15)17-9-10-5-4-8-16-10/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSWFLWXINZIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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